![molecular formula C20H23NO3S B3811294 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B3811294.png)
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone
Overview
Description
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
Studies: Researchers can further investigate the mechanism of action of 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone to identify potential targets for drug development.
Conclusion:
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is a promising small molecule inhibitor that has shown potent inhibitory effects on several signaling pathways critical for cancer cell survival and proliferation. Preclinical studies have demonstrated its potential for the treatment of various types of cancer, and clinical trials are currently underway. Future research can explore several directions to optimize the efficacy and safety of 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is its potent inhibitory effects on multiple signaling pathways, which makes it a promising candidate for the treatment of various types of cancer. However, like any other experimental drug, 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has some limitations, including its potential toxicity and side effects.
Future Directions
There are several future directions that researchers can explore with 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone. These include:
1. Combination therapy: 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone can be used in combination with other cancer drugs to enhance its efficacy and reduce toxicity.
2. Biomarker identification: Researchers can identify biomarkers that can predict the response of cancer cells to 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone, which can help in patient selection and treatment optimization.
3. Clinical trials: 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is currently being evaluated in clinical trials, and future studies can focus on optimizing the dosing and treatment schedule to improve its efficacy and safety.
4.
Scientific Research Applications
1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 1-(4-{[3-(3-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has potent inhibitory effects on several signaling pathways that are critical for cancer cell survival and proliferation.
properties
IUPAC Name |
1-[4-[[3-(3-methoxybenzoyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-14(22)19-9-15(13-25-19)11-21-8-4-6-17(12-21)20(23)16-5-3-7-18(10-16)24-2/h3,5,7,9-10,13,17H,4,6,8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZSGSGDFDOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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